N,N'-Methylenediisatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

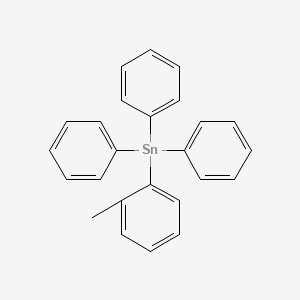

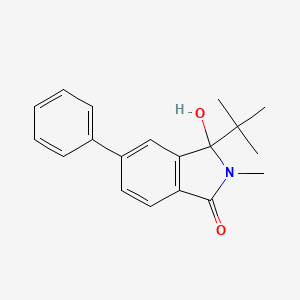

N,N'-メチレンジイサチンは、分子式がC17H10N2O4、分子量が306.28 g/molの有機化合物です 。イサチン誘導体であり、イサチンは多様な化学反応性と生物活性で知られる化合物です。N,N'-メチレンジイサチンは、2つのイサチン部分をメチレンブリッジで結合した構造が特徴で、この構造により、分子に独特な化学的特性が生まれています。

準備方法

合成経路と反応条件: N,N'-メチレンジイサチンの合成は、通常、イサチンとホルムアルデヒドを酸性条件下で縮合させることで行われます。反応は、2つのイサチン分子の窒素原子間にメチレンブリッジを形成することで進行します。 反応条件には、多くの場合、塩酸や硫酸などの強酸を用いて縮合反応を触媒することが含まれます .

工業生産方法: N,N'-メチレンジイサチンの具体的な工業生産方法はあまり詳しく記載されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップする方法が考えられます。これには、収率と純度を高くするために反応条件を最適化することや、再結晶やクロマトグラフィーなどの精製工程を実施して目的の生成物を単離することが含まれます。

3. 化学反応解析

反応の種類: N,N'-メチレンジイサチンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノイド構造を形成することができます。

還元: 還元反応はカルボニル基をヒドロキシル基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬や条件によって異なります。 たとえば、酸化によってキノイド誘導体が生成される場合があり、還元によってジヒドロキシ誘導体が生成される場合があります .

化学反応の分析

Types of Reactions: N,N’-Methylenediisatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isatin moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroxy derivatives .

科学的研究の応用

N,N'-メチレンジイサチンは、以下を含む、科学研究でいくつかの応用があります。

作用機序

N,N'-メチレンジイサチンの作用機序には、さまざまな分子標的や経路との相互作用が関係しています。この化合物は、酵素やタンパク質と相互作用して、生化学経路を調節することができます。 たとえば、抗菌活性は、細菌酵素の阻害によるものと考えられ、抗がん作用は、がん細胞のアポトーシス誘導によるものと考えられます .

類似化合物:

イサチン: N,N'-メチレンジイサチンの母体化合物で、多様な化学反応性と生物活性で知られています.

N,N'-ジエチル-N,N'-ジメチルエチレンジアミン: 類似の構造的特徴を持つが、化学的特性が異なる別の化合物です.

N,N,N',N'-テトラエチルアジパミド: 構造的に関連する化合物で、独特な工業用途があります.

独自性: N,N'-メチレンジイサチンは、2つのイサチン部分をメチレンブリッジで結合した構造により、独特な化学反応性と生物活性を持つという点で、独自性があります。

類似化合物との比較

N,N’-Diethyl-N,N’-dimethylethylenediamine: Another compound with similar structural features but different chemical properties.

N,N,N’,N’-Tetraethyladipamide: A structurally related compound with distinct industrial applications.

Uniqueness: N,N’-Methylenediisatin is unique due to the presence of two isatin moieties linked by a methylene bridge, which imparts distinct chemical reactivity and biological activities.

特性

分子式 |

C17H10N2O4 |

|---|---|

分子量 |

306.27 g/mol |

IUPAC名 |

1-[(2,3-dioxoindol-1-yl)methyl]indole-2,3-dione |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-5-1-3-7-12(10)18(16(14)22)9-19-13-8-4-2-6-11(13)15(21)17(19)23/h1-8H,9H2 |

InChIキー |

WVFIRDDDXBDNJI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CN3C4=CC=CC=C4C(=O)C3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)

![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)